molecular formula C10H16N4 B13073025 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13073025
M. Wt: 192.26 g/mol
InChI Key: QYEHAWNQYUUYSO-UHFFFAOYSA-N
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Description

1-({bicyclo[221]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine is a compound that features a unique bicyclic structure combined with a triazole ring

Preparation Methods

The synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclo[2.2.1]heptane derivative, which is then functionalized to introduce the triazole ring. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, resulting in different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.

    Industry: It is used in the development of new polymers and materials with unique properties

Mechanism of Action

The mechanism of action of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

When compared to similar compounds, 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine stands out due to its unique bicyclic structure and the presence of the triazole ring. Similar compounds include:

The uniqueness of 1-({bicyclo[22

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H16N4/c11-10-12-6-14(13-10)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H2,11,13)

InChI Key

QYEHAWNQYUUYSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CN3C=NC(=N3)N

Origin of Product

United States

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